N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a complex organic compound characterized by its unique structural features, including a cyanothiolan ring and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide typically involves multiple steps:
Formation of the Cyanothiolan Ring: This step often involves the reaction of a thiol with a nitrile under basic conditions to form the cyanothiolan ring.
Synthesis of the Benzodioxepin Moiety: This can be achieved through the cyclization of appropriate precursors, such as catechol derivatives, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the cyanothiolan ring with the benzodioxepin moiety through a propanamide linker. This can be done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzodioxepin moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxepin moiety.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In material science, the compound’s unique properties could be exploited in the development of new materials with specific electronic or optical characteristics. It may also find use in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to specific enzymes or receptors, modulating their activity. The cyanothiolan ring and benzodioxepin moiety could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiolan-3-yl)-3-phenylpropanamide: Similar structure but lacks the benzodioxepin moiety.
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide: Lacks the cyanothiolan ring.
Uniqueness
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is unique due to the combination of the cyanothiolan ring and the benzodioxepin moiety
This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c18-11-17(6-9-23-12-17)19-16(20)5-3-13-2-4-14-15(10-13)22-8-1-7-21-14/h2,4,10H,1,3,5-9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMCICQPYAGIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCC(=O)NC3(CCSC3)C#N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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